3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole
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Description
Ethers, such as “3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole”, are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups . They are known for their stability and resistance to reaction .
Synthesis Analysis
Ethers can be synthesized through a variety of methods. One common method is the Williamson synthesis of ethers, which involves the reaction of a given alkyl halide with a given alkoxide ion .Molecular Structure Analysis
The molecular structure of ethers consists of an oxygen atom connected to two alkyl or aryl groups . The exact structure of “3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole” would need to be determined through further analysis.Chemical Reactions Analysis
The most common reaction of ethers is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Ethers are typically colorless liquids that are slightly denser than water and insoluble in water . They may be moderately toxic by ingestion, inhalation, or skin absorption .Safety And Hazards
properties
IUPAC Name |
3-(chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c1-2-10-4-6-8-5(3-7)9-11-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEXPESLLSLKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=NO1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(ethoxymethyl)-1,2,4-oxadiazole |
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